molecular formula C19H18N4O3S B608737 LY3130481 CAS No. 1610802-47-5

LY3130481

Cat. No.: B608737
CAS No.: 1610802-47-5
M. Wt: 382.4 g/mol
InChI Key: HLTKOFPQDKJCAN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY3130481 is a small-molecule compound developed by Eli Lilly and Company. It acts as an antagonist of AMPA receptors, specifically dependent on the transmembrane AMPA receptor regulatory protein (TARP) γ-8 . AMPA receptors play a crucial role in excitatory neurotransmission within the central nervous system.

Chemical Reactions Analysis

LY3130481 is involved in various chemical reactions due to its interactions with AMPA receptors. While detailed information on specific reactions is proprietary, we can infer that it undergoes processes such as binding, conformational changes, and modulation of receptor activity. Common reagents and conditions used in these reactions remain undisclosed.

Major products resulting from this compound’s interactions include altered neuronal excitability and modulation of synaptic transmission. These effects contribute to its potential therapeutic applications.

Scientific Research Applications

LY3130481 has garnered interest in several scientific fields:

  • Neuroscience and Neurology: : Researchers study this compound’s impact on synaptic plasticity, memory, and neuroprotection. It may hold promise for treating neurodegenerative diseases and cognitive disorders.

  • Drug Discovery: : Scientists explore this compound as a lead compound for developing novel drugs targeting AMPA receptors. Its selectivity for TARP γ-8 makes it valuable in drug design.

  • Psychiatry: : Investigations focus on this compound’s potential in mood disorders, including depression and anxiety. Modulating AMPA receptor activity could influence mood-related pathways.

Mechanism of Action

LY3130481 selectively inhibits AMPA receptors associated with TARP γ-8. By doing so, it modulates excitatory neurotransmission . The exact molecular targets and pathways involved remain proprietary information.

Comparison with Similar Compounds

While I don’t have access to a comprehensive list of similar compounds, LY3130481’s uniqueness lies in its selectivity for AMPA/TARP γ-8. Researchers may compare it to other AMPA receptor antagonists to assess its advantages and limitations.

Properties

IUPAC Name

6-[(1S)-1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTKOFPQDKJCAN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610802-47-5
Record name LY-3130481
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610802475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3130481
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIQTLNB50N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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